![molecular formula C16H12O6 B1231702 Fallacinol CAS No. 569-05-1](/img/structure/B1231702.png)
Fallacinol
Overview
Description
Fallacinol, also known as Teloschistin, is an organic compound in the structural class of chemicals known as anthraquinones . It is found in some lichens, particularly in the family Teloschistaceae, as well as a couple of plants and non-lichen-forming fungi .
Synthesis Analysis
Fallacinol was first isolated from the lichen Oxneria fallax by Japanese chemists in 1936 . An alternative synthesis was proposed in 1984, using a methodology employing Diels–Alder additions of napthoquinones to mixed trimethylsilyl vinylketene acetals as a route to synthetic hydroxyanthraquinones .Molecular Structure Analysis
Fallacinol has a molecular formula of C16H12O6 . Its IUPAC name is 1,8-Dihydroxy-3-(hydroxymethyl)-6-methoxyanthracene-9,10-dione .Chemical Reactions Analysis
The research noted the slower-than-expected reaction rates during oxidation, suggesting a distinctive reactivity pattern for fallacinol, possibly due to its additional hydroxyl group .Physical And Chemical Properties Analysis
Fallacinol has a molar mass of 300.266 g·mol −1 . It appears as orange needles and has a melting point of 244–246 °C (471–475 °F; 517–519 K) .Scientific Research Applications
Anthraquinone Derivative Studies
Fallacinol, identified as an anthraquinone pigment, has been isolated from extracts of Xanthoria parientina. This study suggests its significance in the context of natural pigments and their chemical properties.
- Piattelli, M., & Nicola, M. (1968). Anthraquinone pigments from Xanthoria parientina (L.) Phytochemistry, 7, 1183-1187.
Resistance Studies in Mites
Research on Amblyseius fallacis, a predaceous mite, revealed insights into resistance to organophosphorus, potentially relevant in agricultural pest management. The study does not directly involve Fallacinol but explores related compounds and their biological interactions.
- Croft, B., Brown, A., & Hoying, S. (1976). Organophosphorus-resistance and Its Inheritance in the Predaceous Mite Amblyseius fallacis. Journal of Economic Entomology, 69, 64-68.
Lichen Secondary Metabolites Research
A computational study identified Fallacinol as a potential inhibitor of SARS-CoV-2, demonstrating the compound's potential in antiviral research.
- S. S., S. R, & K. B. (2021). Computational Screening and Molecular Docking of Lichen Secondary Metabolites against Severe Acute Respiratory Syndrome-COV-2 Main Protease and Spike Protein. Asian Journal of Pharmaceutical and Clinical Research.
Studies in Traditional Medicine
Fallacinol has been isolated from traditional medicinal plants like Reynoutria Japonica Houtt, indicating its importance in pharmacognosy and traditional medicine research.
- Chang-xiang, C. (2001). Studies on the Constituents of REYNOUTRIA JAPONICA HOUTT.
Biochemical and Genetic Studies
While not directly involving Fallacinol, studies on tryptophan metabolism and genetics provide a broader context for understanding the biochemical pathways in which similar compounds might play a role.
- Yanofsky, C. (2001). Advancing our knowledge in biochemistry, genetics, and microbiology through studies on tryptophan metabolism. Annual Review of Biochemistry, 70, 1-37.
properties
IUPAC Name |
1,8-dihydroxy-3-(hydroxymethyl)-6-methoxyanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-22-8-4-10-14(12(19)5-8)16(21)13-9(15(10)20)2-7(6-17)3-11(13)18/h2-5,17-19H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXSYUJKJSOJOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205430 | |
Record name | Fallacinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fallacinol | |
CAS RN |
569-05-1 | |
Record name | Fallacinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=569-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fallacinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fallacinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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